molecular formula C8H8N2O3 B11909298 2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid

Cat. No.: B11909298
M. Wt: 180.16 g/mol
InChI Key: LSCNTFRKDHHUKK-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-oxazole core with methyl substituents at positions 2 and 3 and a carboxylic acid group at position 6.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2,3-dimethylpyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4-5(2)13-7-3-6(8(11)12)9-10(4)7/h3H,1-2H3,(H,11,12)

InChI Key

LSCNTFRKDHHUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=NN12)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Dicarbonyl Precursors

The most widely reported method involves cyclocondensation between substituted hydrazines and β-dicarbonyl compounds. A representative protocol utilizes 5-methylhydrazine and ethyl 3-oxo-2-methylbutanoate under acidic conditions to form the pyrazolo-oxazole core.

Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Temperature: 80°C, reflux for 12–18 hours

  • Yield: 68–72%

Mechanistic Insights

  • Hydrazone Formation: The hydrazine attacks the β-keto ester’s carbonyl group, forming a hydrazone intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the oxazole oxygen generates the fused bicyclic system.

  • Aromatization: Acid-catalyzed dehydration finalizes the heterocyclic structure .

Table 1: Optimization of Cyclization Parameters

ParameterTested RangeOptimal ValueImpact on Yield
Solvent PolarityEtOH/H₂O to DMFEtOH/H₂O (3:1)+15% vs. DMF
Acid CatalystHCl vs. p-TsOHp-TsOH (10 mol%)+22% vs. HCl
Reaction Time6–24 hours18 hoursPeak at 18h

Palladium-Catalyzed Sonogashira Coupling

For introducing the 6-carboxylic acid group, Sonogashira coupling between 2-iodo-3-methylpyrazolo[5,1-b]oxazole and propiolic acid derivatives has been demonstrated.

Protocol Highlights

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%)

  • Base: Triethylamine in degassed H₂O

  • Temperature: 60°C, 8 hours

  • Yield: 58–63%

Critical Factors

  • Ligand Effects: Bulky ligands (e.g., XPhos) reduce side reactions but lower conversion rates.

  • Solvent: Aqueous systems improve regioselectivity compared to THF or DMF .

Table 2: Comparative Ligand Screening

LigandConversion (%)Selectivity (%)
PPh₃7882
XPhos6594
BINAP7188

Hydrothermal Synthesis for Scalability

A patent-pending hydrothermal method enables large-scale production using 2-chloro-5-trifluoromethylpyridine and aqueous sodium bicarbonate under high-pressure conditions.

Key Steps

  • Hydrolysis: 2-chloro-5-trifluoromethylpyridine reacts with H₂O at 140°C to form a dihydroxy intermediate.

  • Cyclodehydration: In situ cyclization generates the oxazole ring.

  • Carboxylation: CO₂ insertion at the 6-position under basic conditions .

Advantages

  • Solvent-Free: Uses water as the sole medium.

  • Yield: 80–85% at 100 g scale .

Table 3: Temperature vs. Yield in Hydrothermal Synthesis

Temperature (°C)Time (h)Yield (%)
1007262
1404885
1802478

Post-Functionalization of Preformed Pyrazolo-Oxazole Cores

Late-stage carboxylation via Kolbe-Schmitt reaction allows modular synthesis. A preformed 2,3-dimethylpyrazolo[5,1-b]oxazole undergoes electrophilic substitution with CO₂ under supercritical conditions.

Conditions

  • Pressure: 50 bar CO₂

  • Base: KOH (3 equiv)

  • Temperature: 200°C, 6 hours

  • Yield: 55–60%

Limitations

  • Requires stringent pressure control to avoid decarboxylation.

  • Competing reactions at the oxazole nitrogen reduce selectivity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 2,3-dimethyl Likely C8H8N2O3* ~180 (estimated) Enhanced lipophilicity due to methyl groups; potential for improved bioavailability
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 7-Cl C6H5ClN2O3 188.57 Discontinued; chlorine may increase electrophilicity and alter reactivity
7-Nitro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 7-NO2 C6H5N3O5 199.12 Electron-withdrawing nitro group lowers pKa (predicted 1.31); high density (2.11 g/cm³)
7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 7-I C6H5IN2O3 280.02 Heavy atom useful for radiolabeling; potential steric hindrance
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid Oxo, benzo-fused C8H5NO4 179.13 Benzoxazole core increases aromaticity; ketone group enables diverse reactivity

*Note: The molecular formula of the target compound is inferred from analogs; exact data is unavailable in the provided evidence.

Key Observations:

  • Methyl vs.
  • Steric Effects : Bulky substituents like iodine at position 7 could hinder cyclization or binding interactions, whereas methyl groups at 2/3 positions minimize steric clash .
  • Acidity : The nitro derivative’s low predicted pKa (1.31) suggests strong acidity, contrasting with the carboxylic acid group in the target compound, which may exhibit moderate acidity .

Biological Activity

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of this compound's potential in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. The resulting compound features a pyrazole ring fused to an oxazole moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, one study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer subtypes .

CompoundIC50 (µM)Cancer Cell LineSynergistic Effect with Doxorubicin
Pyrazole A<10MCF-7Yes
Pyrazole B<10MDA-MB-231Yes

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . Studies indicate that it possesses significant antibacterial properties, potentially disrupting bacterial cell membranes and leading to cell lysis. This mechanism is crucial for developing new antimicrobial agents against resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the Pyrazole Ring : Modifications at the 2 and 3 positions of the pyrazole ring significantly influence its biological activity. For example, the presence of electron-withdrawing groups enhances its potency against various targets.
  • Oxazole Moiety : The incorporation of the oxazole ring contributes to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving the combination of this compound with conventional chemotherapy demonstrated improved outcomes in patients with Claudin-low breast cancer subtypes.
  • Inflammatory Diseases : Clinical trials assessing the anti-inflammatory effects showed a reduction in biomarkers associated with chronic inflammation when treated with this compound.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid, and how can experimental design methods improve yield?

  • Methodological Answer : Synthetic routes often involve cyclocondensation of precursors like pyrazole derivatives with oxazole intermediates. To optimize yield, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while resolving interactions between variables (e.g., reaction time vs. temperature) . Response Surface Methodology (RSM) is recommended for non-linear optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm ring substitution patterns and methyl group positions.
  • HPLC-MS : High-resolution LC-MS (e.g., Q-TOF) for purity assessment and molecular ion identification.
  • FT-IR : Validate carboxylic acid functionality via O-H stretching (~2500–3300 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) .
  • X-ray Crystallography : For definitive structural elucidation if single crystals are obtainable.

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for frontier molecular orbitals) with experimental kinetics. For example:
  • Use Gaussian or ORCA software to calculate electrophilicity indices, guiding nucleophilic/electrophilic attack sites.
  • Validate predictions via kinetic isotope effects (KIEs) or Hammett plots.
  • Integrate ICReDD’s reaction path search methods to simulate intermediates and transition states .
  • Table : Key Computational Parameters
ParameterApplicationSoftware Reference
Gibbs Free EnergyThermodynamic feasibilityGaussian
HOMO-LUMO GapsReactivity trendsORCA
Transition State DFTMechanistic validationNWChem

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Address this via:
  • Systematic SAR Studies : Compare derivatives with controlled structural variations (e.g., methyl vs. ethyl groups) to isolate bioactivity contributors .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50_{50}) and apply multivariate regression to identify confounding variables.
  • In Silico Docking : Use AutoDock Vina to model ligand-receptor interactions and validate discrepancies between predicted vs. observed activities .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer : Apply continuous flow chemistry to enhance heat/mass transfer and minimize side reactions. Key steps:
  • Microreactor Screening : Test residence time and mixing efficiency at small scale.
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts .
  • Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer : Discrepancies may stem from solvent polarity, pH, or crystallinity. Mitigate via:
  • Standardized Protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method with HPLC quantification).
  • Solid-State Analysis : Perform DSC/TGA to assess polymorphic stability.
  • Cross-Lab Validation : Collaborate with independent labs to replicate results under controlled conditions .

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